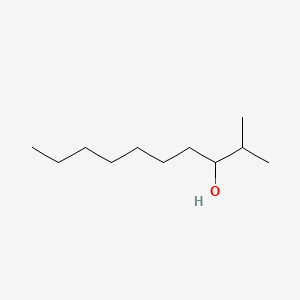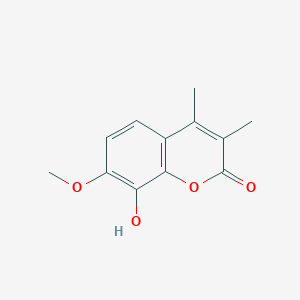![molecular formula C9H12N2O5 B13805976 2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)
2'-Deoxyuridine, [5-3H]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyuridine, [5-3H] is a radiolabeled nucleoside analog of deoxyuridine. It is a compound that belongs to the class of pyrimidine 2’-deoxyribonucleosides, which are essential components of DNA. The radiolabeling with tritium ([5-3H]) allows for the tracking and study of the compound in various biological and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyuridine, [5-3H] typically involves the incorporation of tritium into the deoxyuridine molecule. This can be achieved through catalytic hydrogenation or by using tritiated water in the presence of a suitable catalyst. The reaction conditions often require careful control of temperature and pressure to ensure the efficient incorporation of tritium.
Industrial Production Methods
Industrial production of 2’-Deoxyuridine, [5-3H] involves large-scale synthesis using automated systems to ensure high purity and specific activity. The process includes the purification of the radiolabeled compound using techniques such as high-performance liquid chromatography (HPLC) to separate the desired product from any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxyuridine, [5-3H] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like bromodeoxyuridine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed
Oxidation: Uracil derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives like bromodeoxyuridine and iododeoxyuridine.
Applications De Recherche Scientifique
2’-Deoxyuridine, [5-3H] has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying DNA synthesis and repair mechanisms.
Biology: Employed in cell proliferation assays to track DNA replication.
Medicine: Utilized in diagnostic tests for vitamin B12 and folate deficiencies.
Industry: Applied in the development of antiviral drugs and in the study of nucleoside analogs.
Mécanisme D'action
The mechanism of action of 2’-Deoxyuridine, [5-3H] involves its incorporation into DNA during replication. The tritium label allows for the tracking of the compound within the DNA, providing insights into the synthesis and repair processes. The molecular targets include DNA polymerases and thymidylate synthase, which are involved in the incorporation and metabolism of nucleosides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Idoxuridine: An antiviral drug that incorporates into viral DNA, inhibiting replication.
Trifluridine: Another antiviral agent used in the treatment of viral eye infections.
Bromodeoxyuridine: A halogenated derivative used in cell proliferation studies.
Uniqueness
2’-Deoxyuridine, [5-3H] is unique due to its radiolabeling with tritium, which allows for precise tracking and study in various biological and chemical processes. This makes it particularly valuable in research applications where detailed insights into DNA synthesis and repair are required.
Propriétés
Formule moléculaire |
C9H12N2O5 |
|---|---|
Poids moléculaire |
230.21 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-tritiopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i1T |
Clé InChI |
MXHRCPNRJAMMIM-ULQXZJNLSA-N |
SMILES isomérique |
[3H]C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride](/img/structure/B13805893.png)
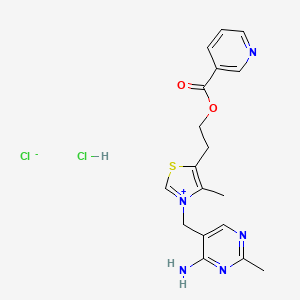
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B13805896.png)
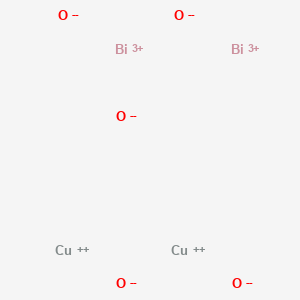


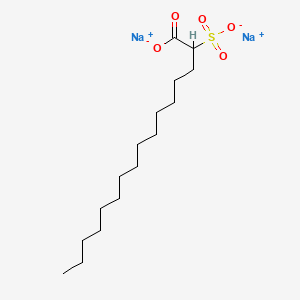
![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
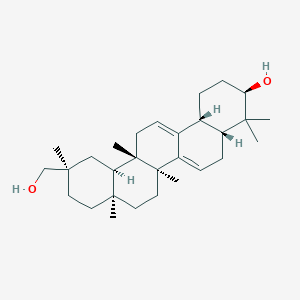
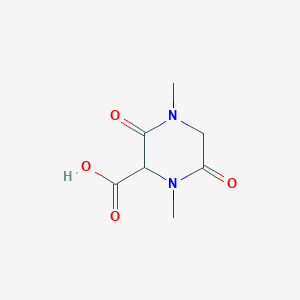
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B13805969.png)
